molecular formula C13H8BrClO B1272327 4-Bromo-3'-chlorobenzophenone CAS No. 27434-90-8

4-Bromo-3'-chlorobenzophenone

Cat. No.: B1272327
CAS No.: 27434-90-8
M. Wt: 295.56 g/mol
InChI Key: RFKLPMBHTYGGHV-UHFFFAOYSA-N
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Description

4-Bromo-3’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms. This compound is used in various chemical syntheses and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3’-chlorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-bromobenzoyl chloride with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3’-chlorobenzophenone may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3’-chlorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research on 4-Bromo-3’-chlorobenzophenone includes its potential use in developing new therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chlorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3’-chlorobenzophenone is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies .

Properties

IUPAC Name

(4-bromophenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKLPMBHTYGGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373600
Record name 4-Bromo-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27434-90-8
Record name 4-Bromo-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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